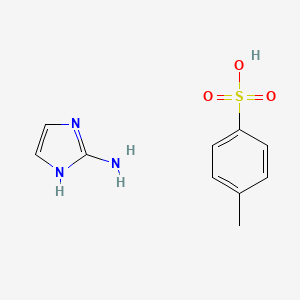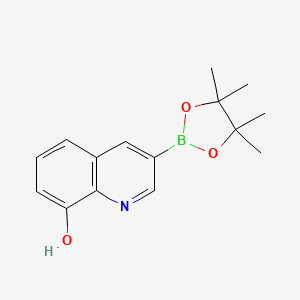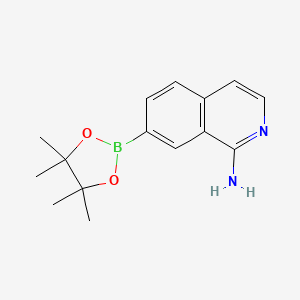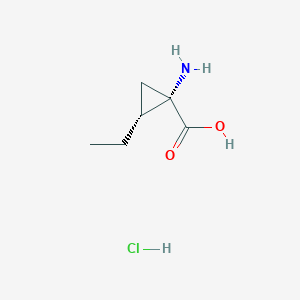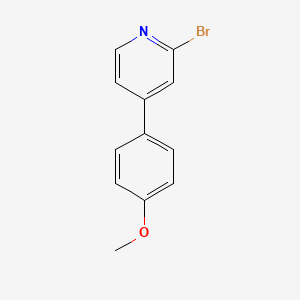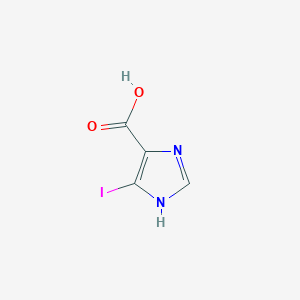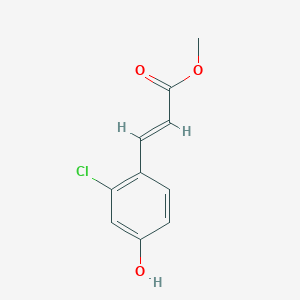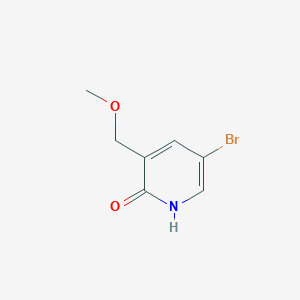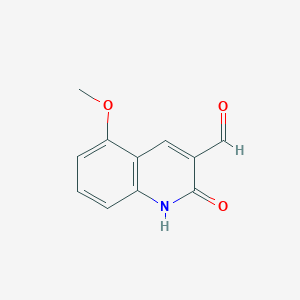![molecular formula C13H11N3 B15248254 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)
2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and potential biological activities. The structure of this compound consists of a triazole ring fused with a benzene ring and a tolyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. This reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently, yielding the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the click chemistry approach makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted triazole derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit slightly different chemical and biological properties.
Benzotriazoles: Compounds with a benzene ring fused to a triazole ring, similar to this compound, but with different substituents.
Tolyl-substituted triazoles: Compounds with a tolyl group attached to the triazole ring, similar to this compound, but with variations in the position of the tolyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)benzotriazole |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15-16/h2-9H,1H3 |
Clave InChI |
NYWXVXOJEFSARE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2N=C3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)

